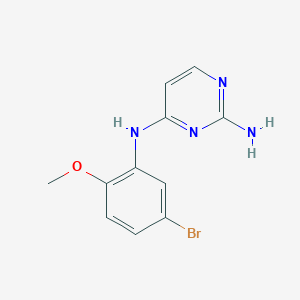
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine is a compound belonging to the pyrimidine family, which is known for its diverse pharmacological properties. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine typically involves a series of chemical reactions. One common method includes the reaction of 5-bromo-2-methoxyaniline with a pyrimidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives with potential pharmacological properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, such as protein kinase C (PKC) and nuclear factor kappa B (NF-κB). This inhibition can lead to the reduction of inflammatory responses and the protection of neuronal cells from damage . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development.
Comparaison Avec Des Composés Similaires
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
5-bromo-2-(4-methoxybenzyloxy)pyrimidine: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its selective inhibition of protein kinase C, this compound shares some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H11BrN4O |
|---|---|
Poids moléculaire |
295.14 g/mol |
Nom IUPAC |
4-N-(5-bromo-2-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11BrN4O/c1-17-9-3-2-7(12)6-8(9)15-10-4-5-14-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) |
Clé InChI |
NUEPYARFBVJHAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)NC2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(bromomethyl)-2-methylphenyl]Piperidine](/img/structure/B13882219.png)
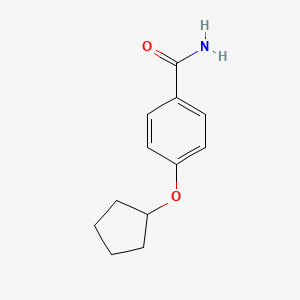
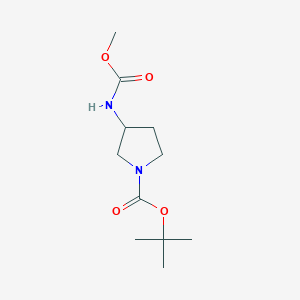
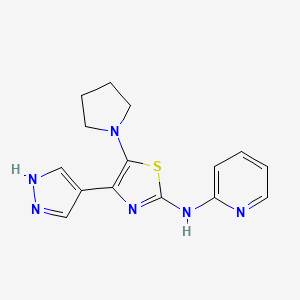
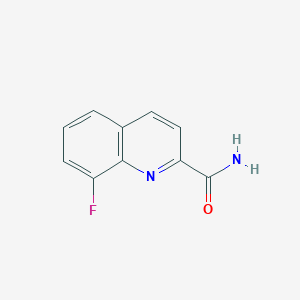
![propan-2-yl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13882263.png)
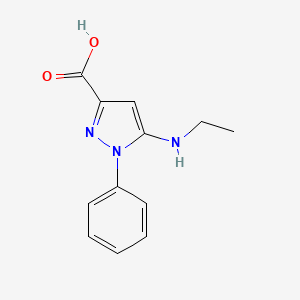
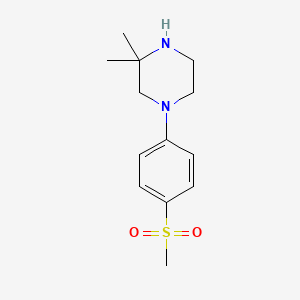
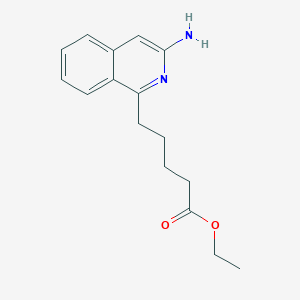
![tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13882303.png)
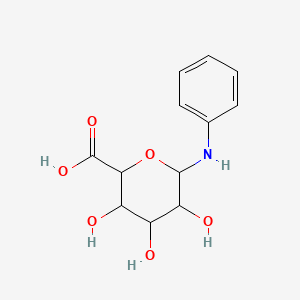
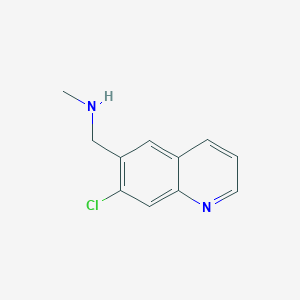
![4-[5-(benzenesulfonyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13882322.png)
